Mmb-fubica
Overview
Description
MMB-FUBICA: is a synthetic cannabinoid that is structurally classified as an indazole-based compound. It is known for its potent agonist activity at cannabinoid receptors, specifically the CB1 and CB2 receptors . The compound is often used as an analytical reference standard in forensic and toxicological research .
Mechanism of Action
Mode of Action
Given its structural similarity to other indole derivatives, it may interact with its targets in a manner similar to these compounds .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Result of Action
Given its structural similarity to other indole derivatives, it may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, such as this compound, can interact with multiple receptors in the body . These interactions can influence a variety of biochemical reactions, potentially leading to the diverse biological activities associated with these compounds .
Cellular Effects
It is known that synthetic cannabinoids can have a significant impact on cellular function . They can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that synthetic cannabinoids can bind to cannabinoid receptors in the brain, mimicking the effects of natural cannabinoids . This can lead to changes in gene expression and enzyme activity
Metabolic Pathways
It is known that synthetic cannabinoids can be metabolized by enzymes in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMB-FUBICA involves several key steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Coupling with Valine Methyl Ester: The final step involves coupling the indazole derivative with valine methyl ester through an amide bond formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethylformamide, dimethyl sulfoxide, and ethanol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: MMB-FUBICA can undergo oxidation reactions, particularly at the indazole core and the fluorophenyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Oxidized derivatives of the indazole core and fluorophenyl group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Chemistry: MMB-FUBICA is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in various samples .
Biology: In biological research, this compound is studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways .
Medicine: While not used clinically, this compound is researched for its potential therapeutic effects and toxicological properties .
Industry: In the forensic industry, this compound is utilized for the development of detection methods for synthetic cannabinoids in biological samples .
Comparison with Similar Compounds
AMB-FUBINACA: Another indazole-based synthetic cannabinoid with similar receptor affinity and effects.
ADB-FUBINACA: Known for its high potency and similar chemical structure.
MDMB-FUBICA: Shares structural similarities and receptor activity.
Uniqueness: MMB-FUBICA is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its high affinity for cannabinoid receptors and specific metabolic pathways differentiate it from other synthetic cannabinoids .
Properties
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQOGZPXNJSYDW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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